5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde
Overview
Description
5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways could be affected .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction is a formylation process that introduces an aldehyde group into the pyrazole ring. The general procedure involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and material science applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-1-methyl-3-ethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
5-chloro-1-methyl-3-propylpyrazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-7-6(5-12)8(9)11(2)10-7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVZMKHSJWHDAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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